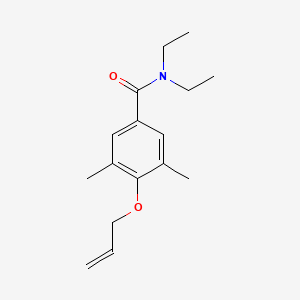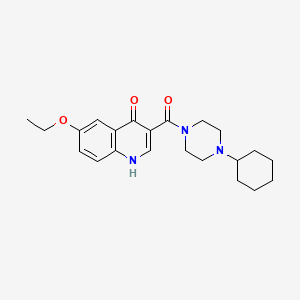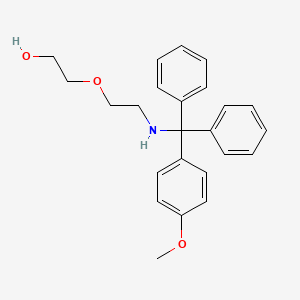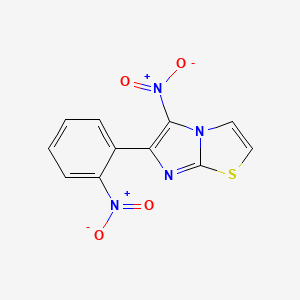
(2S,4R)-4-Methyl-5-oxooxolane-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) is a chemical compound used primarily in medicinal chemistry. It is known for its unique structure, which includes a furan ring and a carbonyl chloride group. This compound is often utilized in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under controlled conditions to introduce the carbonyl chloride group into the furan ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci).
化学反应分析
Types of Reactions
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the furan ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include mild heating and the presence of a base such as pyridine.
Reduction: Reagents like LiAlH4 or NaBH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4 or CrO3; conditions include acidic or basic environments and controlled temperatures.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Oxidized Furans: Formed from oxidation reactions.
科学研究应用
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, by forming covalent bonds or through non-covalent interactions. The specific pathways and molecular targets depend on the nature of the derivative formed and its intended application.
相似化合物的比较
Similar Compounds
2-Furancarboxylic acid: Similar structure but lacks the carbonyl chloride group.
2-Furancarbonyl bromide: Similar structure but contains a bromine atom instead of chlorine.
Tetrahydro-2-furanone: Similar structure but lacks the carbonyl chloride group and has a different oxidation state.
Uniqueness
2-Furancarbonyl chloride, tetrahydro-4-methyl-5-oxo-, (2s-trans)-(9ci) is unique due to its combination of a furan ring and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds and pharmaceuticals.
属性
CAS 编号 |
88218-40-0 |
|---|---|
分子式 |
C6H7ClO3 |
分子量 |
162.57 g/mol |
IUPAC 名称 |
(2S,4R)-4-methyl-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO3/c1-3-2-4(5(7)8)10-6(3)9/h3-4H,2H2,1H3/t3-,4+/m1/s1 |
InChI 键 |
KVZDTRRRPHIKLZ-DMTCNVIQSA-N |
手性 SMILES |
C[C@@H]1C[C@H](OC1=O)C(=O)Cl |
规范 SMILES |
CC1CC(OC1=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


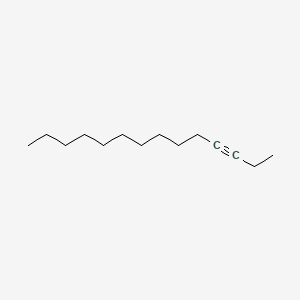
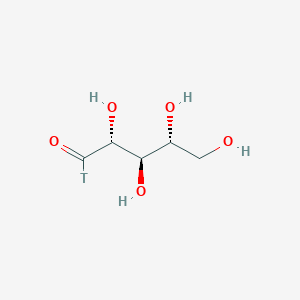
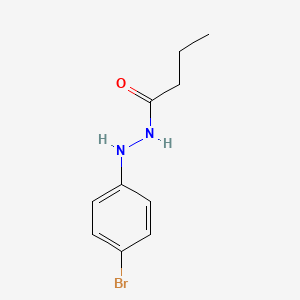

![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
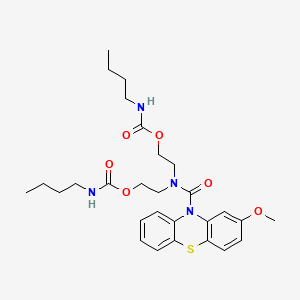
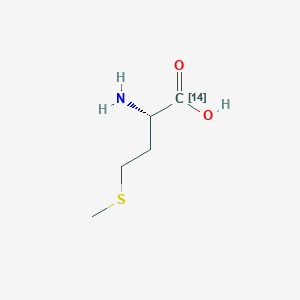
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
